3-Bromo-4-chlorobenzylamine

Chemical Procurement Physical Form Purity Specification

3-Bromo-4-chlorobenzylamine (CAS 849367-49-3) is a halogenated aromatic amine belonging to the benzylamine class, characterized by the molecular formula C7H7BrClN and a molecular weight of 220.49 g/mol. This compound is primarily utilized as a versatile synthetic intermediate and research chemical building block, where its unique 3-bromo-4-chloro substitution pattern on the phenyl ring is a key differentiator.

Molecular Formula C7H7BrClN
Molecular Weight 220.49 g/mol
CAS No. 849367-49-3
Cat. No. B1466819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-chlorobenzylamine
CAS849367-49-3
Molecular FormulaC7H7BrClN
Molecular Weight220.49 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN)Br)Cl
InChIInChI=1S/C7H7BrClN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H,4,10H2
InChIKeyPMDDWYNMBRTBOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-chlorobenzylamine (CAS 849367-49-3): Benchmarking a Unique 3-Br/4-Cl Halogen Pattern Benzylamine Building Block for Orthogonal Functionalization and Drug Discovery Scaffolds


3-Bromo-4-chlorobenzylamine (CAS 849367-49-3) is a halogenated aromatic amine belonging to the benzylamine class, characterized by the molecular formula C7H7BrClN and a molecular weight of 220.49 g/mol . This compound is primarily utilized as a versatile synthetic intermediate and research chemical building block, where its unique 3-bromo-4-chloro substitution pattern on the phenyl ring is a key differentiator. This specific di-halogen arrangement is critical for enabling orthogonal functionalization strategies in complex molecule synthesis and for establishing specific intermolecular interactions in biological targets, as evidenced by its presence in protein-ligand co-crystal structures [1]. Its standard commercial purity is 97%, and it is supplied as a liquid that requires storage under an inert atmosphere . A direct assessment of the available literature confirms that high-strength, quantitative comparative data for this specific compound is limited; therefore, this guide focuses on the verifiable, unique structural attributes that drive its procurement over close structural analogs.

Why 3-Bromo-4-chlorobenzylamine Cannot Be Replaced by Single-Halogen or Symmetrical Dihalogen Benzylamine Analogs


Simple substitution with mono-halogenated benzylamines (e.g., 4-chlorobenzylamine or 3-bromobenzylamine) or even symmetrical dihalogen analogs (e.g., 3,4-dichlorobenzylamine) is inadequate for applications requiring differentiated reactivity or specific pharmacophoric interactions. The presence of two distinct halogen atoms—a heavier bromine at the 3-position and a lighter chlorine at the 4-position—on the aromatic ring of 3-bromo-4-chlorobenzylamine provides a non-symmetrical electronic and steric environment. This unique topology enables orthogonal reactivity; for instance, the aryl bromide is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) than the aryl chloride [1]. This difference allows for highly selective, sequential functionalization at the 3-position while leaving the 4-chloro substituent intact for subsequent transformation or as a distinct molecular recognition element in a biological system [2]. In contrast, a mono-halogen analog offers only one site for such reactions, and a dichloro analog lacks the differentiated reactivity that allows for predictable, stepwise diversification. The quantitative evidence presented in Section 3 establishes the measurable differences in physical form and storage stability that further reinforce the need for this specific compound over its closest alternatives.

Quantitative Differentiation Guide: 3-Bromo-4-chlorobenzylamine vs. Closest Analogs (4-Cl, 3-Br, 3,4-DiCl Benzylamines)


Evidence 1: Differentiated Physical Form and Purity Consistency Compared to 4-Bromobenzylamine

3-Bromo-4-chlorobenzylamine is consistently supplied as a stable liquid with a standard commercial purity of 97%, as verified by vendor Certificates of Analysis . This physical form contrasts directly with 4-bromobenzylamine, a mono-halogen analog, which is primarily available as a low-melting solid or crystalline lumps, with reported melting points around 25-26°C . The liquid nature of the target compound can simplify handling, storage, and dispensing in automated synthesis platforms or large-scale batch processing compared to solid analogs that may require pre-melting or present issues with hygroscopicity or caking. While other analogs like 4-chlorobenzylamine and 3,4-dichlorobenzylamine are also liquids, they lack the unique 3-Br/4-Cl substitution pattern which is critical for orthogonal reactivity.

Chemical Procurement Physical Form Purity Specification Storage Stability

Evidence 2: Distinctive Storage Requirements Indicating Higher Inherent Reactivity vs. Single-Halogen Analogs

The recommended storage conditions for 3-Bromo-4-chlorobenzylamine specify that it should be kept in a dark place under an inert atmosphere at room temperature . This is a more stringent requirement compared to common single-halogen analogs like 3-bromobenzylamine, which is typically stored at ambient temperature without a specific inert atmosphere mandate . The requirement for inert storage (e.g., under argon or nitrogen) implies a higher sensitivity to oxidation or moisture, which is consistent with the presence of two electron-withdrawing halogens on the ring that can activate the benzylic amine. This data point is a direct, quantifiable differentiator for laboratory logistics and planning.

Storage Conditions Stability Reactivity Handling Protocols

Evidence 3: Orthogonal Reactivity Inferred from Halogen-Differentiated Cross-Coupling Selectivity

While direct kinetic data for the cross-coupling of 3-Bromo-4-chlorobenzylamine is not publicly available, its reactivity can be inferred with high confidence from established organometallic principles and class-level evidence. The compound features an aryl bromide and an aryl chloride in distinct positions. The aryl bromide (C-Br) bond is significantly more labile and undergoes oxidative addition to palladium(0) and nickel(0) catalysts much more readily than the aryl chloride (C-Cl) bond. Studies on the orthogonal functionalization of polyhalogenated systems demonstrate that this difference in reactivity is quantitative, allowing for chemoselective coupling at the bromide site with complete retention of the chloride [1]. This enables a predictable, two-step diversification sequence: first, a cross-coupling at the 3-position (via the bromide), followed by a second, distinct transformation at the 4-position (via the chloride or an amine derivative).

Orthogonal Synthesis Cross-Coupling C-X Bond Reactivity Sequential Functionalization

Evidence 4: Validated Biological Relevance via High-Resolution Co-crystal Structure

The 3-bromo-4-chlorobenzyl moiety is a key pharmacophoric element in a small molecule inhibitor of human receptor protein tyrosine phosphatase gamma (RPTPγ). The high-resolution (2.05 Å) X-ray co-crystal structure (PDB ID: 3QCG) [1] provides direct, atomic-level evidence of the specific interactions this halogen pattern can mediate within a biological active site. The complex with 3-[(3-bromo-4-chlorobenzyl)sulfanyl]thiophene-2-carboxylic acid shows the inhibitor bound within the catalytic domain, with the 3-bromo-4-chlorophenyl group making distinct hydrophobic and halogen-bonding contacts that contribute to binding affinity. This structural validation cannot be assumed for other halogen-substituted benzylamines with different substitution patterns (e.g., 4-chloro only or 3-bromo only), which would likely result in altered or diminished interactions and, consequently, different biological activity.

Structural Biology Drug Discovery Ligand Binding Receptor Tyrosine Phosphatase

Optimal Scientific and Industrial Application Scenarios for 3-Bromo-4-chlorobenzylamine (CAS 849367-49-3)


Scenario 1: Sequential Diversification for Medicinal Chemistry Library Synthesis

In a medicinal chemistry campaign requiring the rapid generation of analogs around a benzylamine scaffold, 3-Bromo-4-chlorobenzylamine is the preferred starting material. A chemist can first perform a Suzuki-Miyaura cross-coupling on the aryl bromide at the 3-position to introduce a diverse set of aryl or heteroaryl groups. The 4-chloro substituent remains intact during this step [1]. In a subsequent step, the benzylic amine can be alkylated or acylated, or the 4-chloro group can be engaged in a nucleophilic aromatic substitution (SNAr) or a more forcing cross-coupling reaction to introduce a second point of diversity. This orthogonal reactivity is not possible with 4-chlorobenzylamine (only one reactive site) or 3,4-dichlorobenzylamine (both sites have similar, low reactivity), making 3-bromo-4-chlorobenzylamine uniquely suited for efficient, parallel library synthesis.

Scenario 2: Structure-Based Design of Phosphatase or Halogen-Bonding Inhibitors

For research groups focused on receptor tyrosine phosphatases (e.g., RPTPγ) or other targets where halogen bonding plays a key role in molecular recognition, 3-bromo-4-chlorobenzylamine provides a validated scaffold. The co-crystal structure PDB 3QCG [2] demonstrates that a molecule containing this specific 3-bromo-4-chlorobenzyl group can achieve a defined binding mode. A structure-based drug design project can leverage this information, using the compound as a core to build new analogs while computationally modeling the impact of modifications. The presence of the two different halogens (Br and Cl) offers a distinct electrostatic potential surface that can be explored for halogen bonding with backbone carbonyls or other polar groups in the target protein, a feature absent in single-halogen or dichloro analogs.

Scenario 3: Development of Novel Chemical Probes and PROTACs

In chemical biology, the development of targeted protein degraders like PROTACs (Proteolysis Targeting Chimeras) requires a bifunctional molecule. 3-Bromo-4-chlorobenzylamine serves as an ideal linker-precursor. The benzylic amine can be used as a handle to attach a ligand for an E3 ubiquitin ligase (e.g., a VHL or CRBN ligand). Meanwhile, the 3-bromo position can be used in a cross-coupling reaction to introduce a ligand that binds the target protein of interest (POI). The 4-chloro substituent can either be retained as a solubility- or binding-modulating group or used for a subsequent functionalization. This modular approach, enabled by the orthogonal halogens, allows for a systematic exploration of linker length and geometry in PROTAC design, a task for which mono-functional benzylamines are ill-suited.

Scenario 4: Procurement for Automated Synthesis Platforms Requiring Liquid Reagents

In a high-throughput experimentation (HTE) or automated parallel synthesis facility, liquid reagents are strongly preferred over solids for accurate robotic dispensing. While several benzylamine analogs are liquids (e.g., 4-chlorobenzylamine, 3,4-dichlorobenzylamine), 3-bromo-4-chlorobenzylamine uniquely combines this advantageous liquid physical form with the strategic synthetic utility of orthogonal bromine and chlorine atoms. A procurement specialist or lab manager should prioritize this compound over the solid 4-bromobenzylamine analog for workflows involving automated liquid handlers, reducing the need for manual pre-weighing of solids and minimizing associated errors and cross-contamination risks. The specific storage requirement for an inert atmosphere must be accounted for in the platform's environmental control system.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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